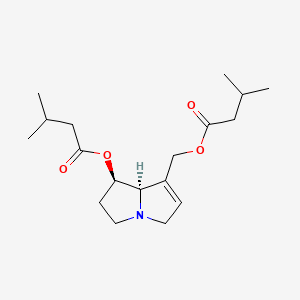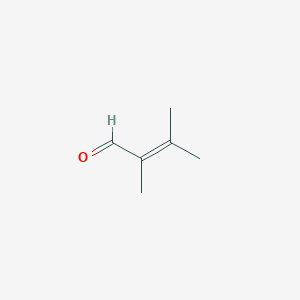
3-Hydroxy-7-methylbenz(a)anthracene-12-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-7-methylbenz(a)anthracene-12-methanol is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are widespread environmental pollutants known for their carcinogenic and mutagenic properties. This compound, with the molecular formula C20H16O2, contains 20 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .
Preparation Methods
The synthesis of 3-Hydroxy-7-methylbenz(a)anthracene-12-methanol involves several steps, typically starting with the preparation of the anthracene core. Common synthetic routes include:
Friedel–Crafts reactions: These reactions involve the alkylation or acylation of anthracene derivatives using catalysts like aluminum chloride.
Intramolecular cyclization: This method forms the polycyclic structure through cyclodehydration or other cyclization reactions.
Metal-catalyzed reactions: These reactions, often involving palladium or nickel catalysts, facilitate the formation of the anthracene framework from simpler precursors.
Chemical Reactions Analysis
3-Hydroxy-7-methylbenz(a)anthracene-12-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or quinones.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring, such as halogens or nitro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-7-methylbenz(a)anthracene-12-methanol has several scientific research applications:
Chemistry: It is used as a model compound to study the photophysical and photochemical properties of PAHs.
Biology: Researchers use it to investigate the biological effects of PAHs, including their carcinogenic and mutagenic properties.
Medicine: It serves as a reference compound in studies on cancer and other diseases caused by PAH exposure.
Industry: The compound is used in the development of materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-methylbenz(a)anthracene-12-methanol involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potentially cancer. The compound is metabolized by enzymes like cytochrome P450, which convert it into reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-7-methylbenz(a)anthracene-12-methanol include other PAHs like anthracene, phenanthrene, and 7,12-dimethylbenz(a)anthracene. These compounds share similar structures and properties but differ in their specific functional groups and biological activities. For example, 7,12-dimethylbenz(a)anthracene is a potent carcinogen used in cancer research, while anthracene and phenanthrene are less biologically active .
Properties
CAS No. |
18787-78-5 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
12-(hydroxymethyl)-7-methylbenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C20H16O2/c1-12-15-4-2-3-5-18(15)19(11-21)20-16(12)8-6-13-10-14(22)7-9-17(13)20/h2-10,21-22H,11H2,1H3 |
InChI Key |
FARDVKPKCUUPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)CO)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


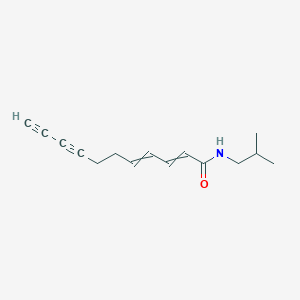
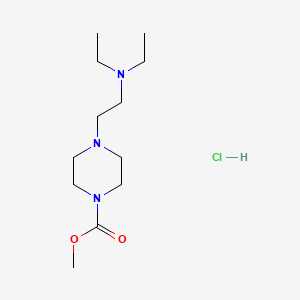
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)
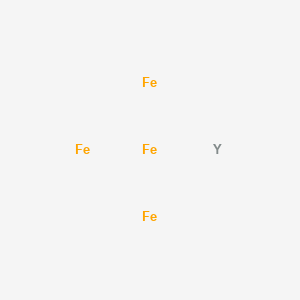


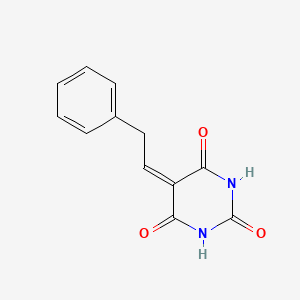
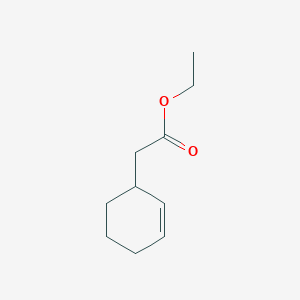
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)



